Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Protecting group chemistry Heterocyclic stability Solid-phase peptide synthesis

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 167414-76-8) is a carboxybenzyl (Cbz)-protected piperidine derivative bearing a 3-hydroxyisoxazole moiety at the 4-position. The compound belongs to the class of N-protected heterocyclic building blocks that serve as critical intermediates in the synthesis of 4-PIOL (5-(4-piperidyl)isoxazol-3-ol) analogues and other GABA_A receptor ligands.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 167414-76-8
Cat. No. B3245290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
CAS167414-76-8
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=O)NO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H18N2O4/c19-15-10-14(22-17-15)13-6-8-18(9-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,17,19)
InChIKeyCJMJWLDGMDAEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 167414-76-8): A Cbz-Protected Piperidine-Isoxazole Scaffold for GABAergic Ligand Synthesis


Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 167414-76-8) is a carboxybenzyl (Cbz)-protected piperidine derivative bearing a 3-hydroxyisoxazole moiety at the 4-position . The compound belongs to the class of N-protected heterocyclic building blocks that serve as critical intermediates in the synthesis of 4-PIOL (5-(4-piperidyl)isoxazol-3-ol) analogues and other GABA_A receptor ligands [1]. With a molecular formula of C16H18N2O4 and molecular weight of 302.33 g/mol, this compound features a benzyl carbamate protecting group that is orthogonal to both acidic and basic conditions, enabling selective deprotection via catalytic hydrogenolysis under neutral conditions .

Why Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate Cannot Be Replaced by Its Boc or Methyl Ester Analogs


Although tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (Boc analog, CAS 782493-42-9) and methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (methyl carbamate, CAS 439944-71-5) share the same 3-hydroxyisoxazol-5-yl-piperidine core, their protecting groups dictate fundamentally incompatible deprotection chemistries and physicochemical profiles. The Cbz group is uniquely removable by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, preserving the acid-sensitive 3-hydroxyisoxazole ring and the weak N-O bond of the isoxazole system . In contrast, Boc deprotection requires strong acid (e.g., 20-50% TFA), which can induce isoxazole ring-opening, O-N bond cleavage, or decomposition of the 3-hydroxyisoxazole tautomeric system [1][2]. The methyl carbamate analog lacks selective deprotection conditions and offers significantly lower lipophilicity (LogP ~0.44 vs. ~1.7-2.5), which limits its utility in CNS-targeted synthetic campaigns where blood-brain barrier penetration is a design criterion . These differences make the Cbz-protected compound the preferred intermediate when acid-labile functionality must be preserved through multi-step sequences.

Quantitative Differentiation Evidence for Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 167414-76-8) Versus Closest Analogs


Deprotection Orthogonality: Cbz Hydrogenolysis Preserves Acid-Labile 3-Hydroxyisoxazole Integrity

The Cbz group on benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is removed by catalytic hydrogenolysis (H2, 5-10% Pd/C, atmospheric pressure, methanol or ethanol, room temperature) under neutral conditions, a process that is fully orthogonal to the acid-sensitive 3-hydroxyisoxazole ring system . In contrast, the Boc analog (CAS 782493-42-9) requires treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane for deprotection, conditions known to protonate the weak N-O bond of isoxazoles and promote ring-opening degradation [1][2]. The 3-hydroxyisoxazole system, which exists as a tautomeric mixture of 3-hydroxyisoxazole and 3-isoxazolone forms, is particularly susceptible to acid-catalyzed decomposition via nitrosation and decarboxylation pathways [3].

Protecting group chemistry Heterocyclic stability Solid-phase peptide synthesis Medicinal chemistry

Lipophilicity Advantage: 3.6-Fold Higher LogP Than Methyl Ester Analog for CNS Drug Design

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate exhibits a calculated LogP of 1.7-2.5 (reported values: 1.7 from Molaid; 2.4841 from Leyan) [1]. The methyl carbamate analog (CAS 439944-71-5) has a measured LogP of 0.44 (ACD/LogP) to 0.84 , representing a 3.6-fold difference in lipophilicity (ΔLogP ≈ 1.3-2.1 log units). In the context of CNS drug discovery, where optimal LogP for blood-brain barrier penetration typically ranges from 1.5 to 3.5, the benzyl ester falls within the favorable window, while the methyl ester lies below the generally accepted lower threshold for passive CNS penetration [2].

CNS drug discovery Physicochemical profiling Blood-brain barrier penetration Lipophilicity optimization

Validated Synthetic Route: Regioselective 1,3-Dipolar Cycloaddition to Generate 4-PIOL Analogues

The Cbz-protected 4-vinylpiperidine precursor (1-benzyloxycarbonyl-4-vinylpiperidine, CAS 138163-09-4), which is directly accessible from benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate via functional group interconversion, undergoes regioselective 1,3-dipolar cycloaddition with bromonitrile oxide (generated in situ from dibromoformoxime) to form the 2-isoxazoline ring system [1]. This reaction was employed by De Amici, Frølund, and Krogsgaard-Larsen (1991) to synthesize (RS)-3-hydroxy-5-(4-piperidyl)-2-isoxazoline, a dihydro analogue of 4-PIOL [1]. The Cbz group serves a dual purpose: it protects the piperidine nitrogen during the cycloaddition step and is subsequently removed by hydrogenolysis to liberate the free amine for pharmacological evaluation [1][2].

GABA_A receptor ligands 1,3-Dipolar cycloaddition Isoxazoline synthesis Medicinal chemistry

Higher Minimum Purity Specification: 98% vs. 95% for the Boc Analog

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is commercially available from multiple vendors at a minimum purity of 98% (NLT 98%), with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the Boc analog (tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate, CAS 782493-42-9) is typically supplied at 95% minimum purity from the same vendor network . This 3% difference in minimum purity specification translates to a potential 2.5-fold higher maximum impurity burden in the Boc analog (5% vs. 2% maximum total impurities), which can introduce confounding variables in sensitive biological assays or affect yields in subsequent synthetic steps where impurities may act as catalyst poisons or competing nucleophiles .

Quality control Analytical chemistry Procurement specification Reproducibility

Pharmacological Benchmark: Deprotected 4-PIOL Core Provides Quantitative GABA_A Receptor Affinity Reference

Upon Cbz deprotection, benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate yields 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a well-characterized low-efficacy partial GABA_A agonist [1]. 4-PIOL exhibits an IC50 of 9.3 ± 2.6 μM at native GABA_A receptor sites in rat brain membranes, with a relative efficacy of 30-35% compared to the full agonist isoguvacine (20 μM) as measured by whole-cell patch-clamp electrophysiology in cultured cerebral cortical neurons [1]. This places the deprotected scaffold in the low-micromolar affinity range, distinctly different from the high-affinity agonist muscimol (IC50 ≈ 6 nM) and the medium-affinity agonist THIP/gaboxadol (IC50 ≈ 92-130 nM) [2]. The benzyl carbamate-protected form thus represents the immediate precursor to a pharmacologically benchmarked tool compound with a defined GABA_A receptor profile, enabling rational SAR expansion through N-functionalization or isoxazole ring modification.

GABA_A receptor pharmacology Electrophysiology Structure-activity relationships Receptor binding

Orthogonal Protection Strategy Enables Sequential Deprotection in PROTAC and Bifunctional Degrader Synthesis

The methyl carbamate analog (CAS 439944-71-5) is commercially categorized as a 'Protein Degrader Building Block' by multiple vendors, indicating that the 3-hydroxyisoxazol-5-yl-piperidine scaffold has recognized utility in heterobifunctional degrader (PROTAC) synthesis [1]. The Cbz-protected benzyl ester offers a critical advantage over the methyl analog in this context: the Cbz group can be removed by hydrogenolysis while leaving methyl esters and other base-labile protecting groups intact, enabling a sequential deprotection strategy where the piperidine nitrogen is selectively unveiled for linker conjugation without affecting the E3 ligase ligand portion of the PROTAC molecule [2]. This orthogonality is particularly valuable when the target protein ligand or E3 ligase recruiter contains acid- or base-sensitive functionality that would be compromised under the harsh conditions required for methyl carbamate cleavage [2].

Targeted protein degradation PROTAC synthesis Orthogonal protecting groups Bifunctional molecules

Optimal Procurement and Application Scenarios for Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate


GABA_A Receptor Ligand Library Synthesis Using 4-PIOL as a Pharmacological Starting Point

Medicinal chemistry teams developing subtype-selective GABA_A receptor modulators should prioritize this Cbz-protected intermediate as the entry point for focused library synthesis. The deprotected 4-PIOL scaffold has a defined IC50 of 9.3 μM at native GABA_A receptors and a partial agonist/antagonist profile that has been characterized by whole-cell patch-clamp electrophysiology [1]. The Cbz group can be cleanly removed by hydrogenolysis to liberate the free piperidine, which can then be functionalized via reductive amination, amidation, sulfonylation, or urea formation to explore SAR at the piperidine nitrogen [1][2]. This approach has been validated in the synthesis of 4-arylalkyl-substituted 3-isoxazolol GABA_A antagonists, where Cbz-protected intermediates were carried through multi-step sequences and deprotected in the final step [2].

PROTAC Degrader Synthesis Requiring Orthogonal N-Deprotection of the Piperidine Scaffold

For targeted protein degradation (TPD) programs assembling heterobifunctional degraders, this compound provides a key advantage over methyl carbamate or Boc analogs: the Cbz group can be selectively removed by hydrogenolysis without affecting the E3 ligase ligand, linker, or target-binding warhead components that may contain acid- or base-sensitive functional groups [1]. The commercial categorization of the methyl analog as a 'Protein Degrader Building Block' confirms the scaffold's suitability for PROTAC applications, while the Cbz variant adds the dimension of orthogonal deprotection [2]. Typical degrader assembly would involve: (1) Cbz deprotection by H2/Pd-C to reveal the piperidine NH; (2) conjugation of the free amine to a bifunctional linker bearing an activated ester or isocyanate; (3) attachment of the E3 ligase recruiter to complete the PROTAC molecule [1].

Multi-Step Synthesis of Acid-Sensitive Isoxazole-Containing Intermediates

Synthetic routes requiring the 3-hydroxyisoxazole moiety to survive acidic conditions should employ this Cbz-protected compound rather than the Boc analog. The 3-hydroxyisoxazole system undergoes nitrosation and rapid decomposition to N2O and CO2 under mildly acidic conditions, and the isoxazole N-O bond is susceptible to acid-catalyzed cleavage [1]. The benzyl carbamate protecting group remains intact under the acidic conditions that would cleave a Boc group (e.g., TFA/CH2Cl2), enabling transformations such as acetal deprotection, silyl ether cleavage, or acid-catalyzed cyclizations to be performed on the protected intermediate without risking degradation of the heterocyclic core [2]. Following all acid-exposed steps, the Cbz group is removed under neutral hydrogenolysis conditions to yield the intact 3-hydroxyisoxazole-piperidine scaffold.

CNS Drug Discovery Programs Requiring Defined Physicochemical Starting Points

For CNS-focused medicinal chemistry campaigns, the benzyl ester's calculated LogP of approximately 2.0-2.5 places it within the established CNS drug-like space (LogP 1.5-3.5), whereas the methyl ester analog (LogP ~0.5) falls below the optimal range for passive blood-brain barrier penetration [1][2]. This difference is particularly relevant when the 3-hydroxyisoxazol-5-yl-piperidine scaffold is used as the core for generating screening libraries: analogues derived from the more lipophilic benzyl-protected intermediate are more likely to retain favorable CNS physicochemical properties after N-functionalization than those derived from the hydrophilic methyl carbamate precursor [1]. The compound's molecular weight (302.33), single H-bond donor, and four H-bond acceptors also align with CNS drug-likeness guidelines [2].

Quote Request

Request a Quote for Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.